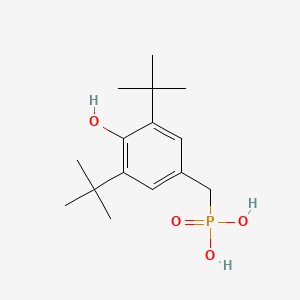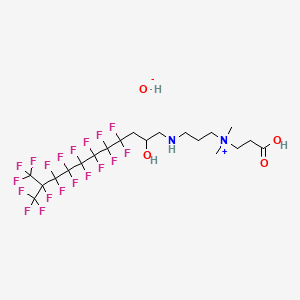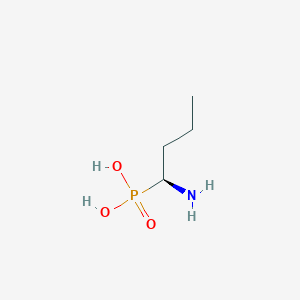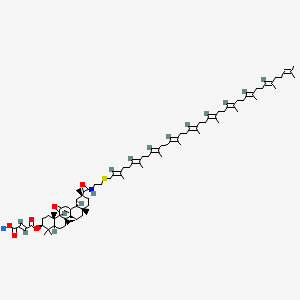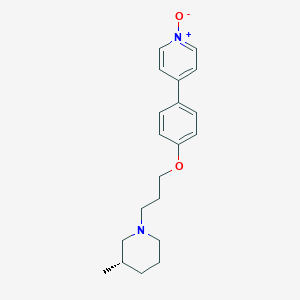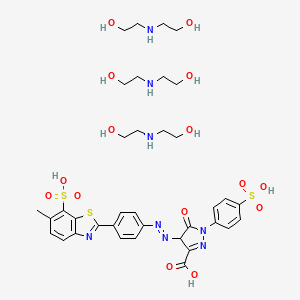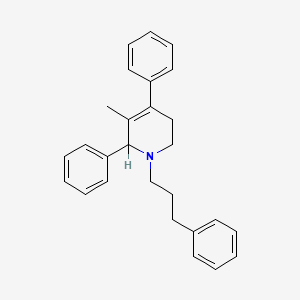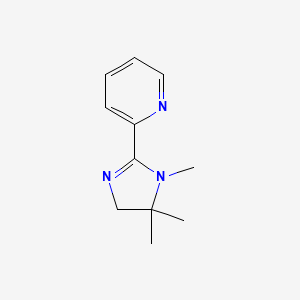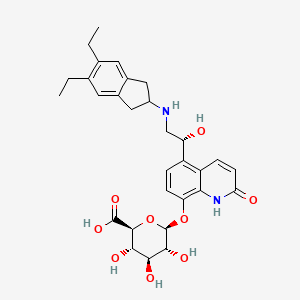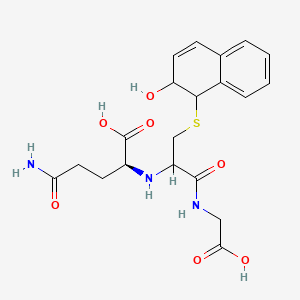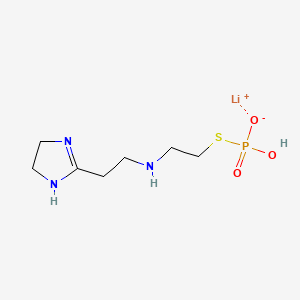
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is a complex organic compound that features an imidazole ring, a thiol group, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt typically involves multiple steps. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol and phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives, and substituted thiol or phosphate compounds.
Applications De Recherche Scientifique
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function. The phosphate group can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Thiol-containing compounds: Cysteine and glutathione are examples of compounds with thiol groups.
Phosphate-containing compounds: Adenosine triphosphate (ATP) and phospholipids contain phosphate groups.
Uniqueness
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
127914-16-3 |
|---|---|
Formule moléculaire |
C7H15LiN3O3PS |
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
lithium;2-[2-(4,5-dihydro-1H-imidazol-2-yl)ethylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C7H16N3O3PS.Li/c11-14(12,13)15-6-5-8-2-1-7-9-3-4-10-7;/h8H,1-6H2,(H,9,10)(H2,11,12,13);/q;+1/p-1 |
Clé InChI |
DDSNDKTZICRMBB-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CN=C(N1)CCNCCSP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



